molecular formula C21H22ClF3N2O B10773692 2-chloro-N-[(S)-[(2S)-1-methylpiperidin-2-yl]-phenylmethyl]-3-(trifluoromethyl)benzamide

2-chloro-N-[(S)-[(2S)-1-methylpiperidin-2-yl]-phenylmethyl]-3-(trifluoromethyl)benzamide

Cat. No. B10773692
M. Wt: 410.9 g/mol
InChI Key: XPXKFXNVIAOBEI-HKUYNNGSSA-N
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Description

N-methyl-SSR504734 is a compound known for its role as a selective inhibitor of glycine transporter 1 (GlyT1). This compound has been studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia. By inhibiting GlyT1, N-methyl-SSR504734 increases the availability of glycine in the central nervous system, which can enhance neurotransmission via N-methyl-D-aspartate receptors (NMDARs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-SSR504734 can be synthesized through a series of chemical reactions. One common method involves the N-methylation of SSR504734. This process typically involves the use of a methylating agent such as methyl iodide or methyl triflate in the presence of a base like potassium carbonate. The reaction is carried out under controlled conditions to ensure the selective methylation of the compound .

Industrial Production Methods

Industrial production of N-methyl-SSR504734 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-SSR504734 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-methyl-SSR504734 has several scientific research applications:

Mechanism of Action

N-methyl-SSR504734 exerts its effects by inhibiting glycine transporter 1 (GlyT1). This inhibition increases the extracellular availability of glycine, which enhances the activation of N-methyl-D-aspartate receptors (NMDARs) at glutamatergic synapses. The increased NMDAR activation can improve neurotransmission and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-SSR504734 is unique due to its selective inhibition of GlyT1, which distinguishes it from other compounds that interact with NMDARs. This selectivity makes it a valuable tool for studying glycine transport and its role in neurotransmission .

properties

Molecular Formula

C21H22ClF3N2O

Molecular Weight

410.9 g/mol

IUPAC Name

2-chloro-N-[(S)-[(2S)-1-methylpiperidin-2-yl]-phenylmethyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C21H22ClF3N2O/c1-27-13-6-5-12-17(27)19(14-8-3-2-4-9-14)26-20(28)15-10-7-11-16(18(15)22)21(23,24)25/h2-4,7-11,17,19H,5-6,12-13H2,1H3,(H,26,28)/t17-,19-/m0/s1

InChI Key

XPXKFXNVIAOBEI-HKUYNNGSSA-N

Isomeric SMILES

CN1CCCC[C@H]1[C@H](C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl

Canonical SMILES

CN1CCCCC1C(C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl

Origin of Product

United States

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